![molecular formula C19H20N4OS B11191280 9-(4-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11191280.png)
9-(4-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(4-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C19H20N4OS and its molecular weight is 352.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 9-(4-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazole and quinazoline family of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C25H30N2OS
- Molecular Weight : 438.7 g/mol
- IUPAC Name : 7-tert-butyl-3-(4-methylphenyl)-2-(2-methylprop-2-enylsulfanyl)-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds within the triazole and quinazoline classes exhibit significant antimicrobial properties. The specific compound under review has shown effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited notable antibacterial activity.
- Escherichia coli : Demonstrated moderate effectiveness.
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
Studies have highlighted the potential anticancer effects of this compound. In vitro assays revealed:
- Cell Line Testing : The compound showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
- Mechanism : It is hypothesized that the compound induces apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models:
- Reduction in Inflammatory Markers : Significant decreases in cytokines such as TNF-alpha and IL-6 were observed.
- Potential Use : These findings suggest its potential as a therapeutic agent for inflammatory diseases.
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains and fungi:
- Bacterial Activity : The compound has shown significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate its potential as a future antituberculosis agent. For instance, compounds derived from similar structures exhibited MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis .
- Fungal Activity : In addition to bacterial activity, derivatives of this compound have also been tested for antifungal properties against strains like Candida albicans and Penicillium chrysogenum. Certain derivatives demonstrated effective inhibition of fungal growth .
Antitumor Applications
The compound's structural characteristics suggest potential antitumor activity. Research into related quinazoline derivatives has indicated that modifications can lead to significant cytotoxic effects on various cancer cell lines:
- Cytotoxicity Studies : Compounds with similar frameworks have been evaluated for their cytotoxic effects on colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. Some derivatives showed promising selectivity and potency in inhibiting cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies suggest that:
- The presence of electron-withdrawing groups can enhance antimicrobial activity.
- Modifications at specific positions on the quinazoline ring can significantly impact the compound's efficacy against both microbial and cancerous cells .
Case Studies
- Antimicrobial Efficacy : A study conducted on synthesized quinazoline derivatives demonstrated that structural modifications led to enhanced antibacterial activity against Gram-negative bacteria. The incorporation of specific functional groups was linked to improved inhibition zones in well diffusion assays .
- Antitumor Activity : Research involving quinazoline-based compounds revealed that certain substitutions resulted in increased cytotoxicity against cancer cell lines. The most active compounds were those with specific alkyl or aryl groups that facilitated better interaction with cellular targets .
Properties
Molecular Formula |
C19H20N4OS |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
9-(4-methylphenyl)-2-prop-2-enylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C19H20N4OS/c1-3-11-25-19-21-18-20-14-5-4-6-15(24)16(14)17(23(18)22-19)13-9-7-12(2)8-10-13/h3,7-10,17H,1,4-6,11H2,2H3,(H,20,21,22) |
InChI Key |
NVVOJGAGYGGHQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC=C |
Origin of Product |
United States |
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